molecular formula C17H16Br3N3O B15012935 N'-[(1E)-1-Phenylpropylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

N'-[(1E)-1-Phenylpropylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Cat. No.: B15012935
M. Wt: 518.0 g/mol
InChI Key: FSBQMHUDXLVDFG-PXLXIMEGSA-N
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Description

N’-[(1E)-1-Phenylpropylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenylpropylidene group and a tribromophenylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-Phenylpropylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation of 2,4,6-tribromoaniline with acetohydrazide in the presence of an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-Phenylpropylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tribromo groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(1E)-1-Phenylpropylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-Phenylpropylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-Phenylpropylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide stands out due to its unique combination of a phenylpropylidene group and a tribromophenylamino group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16Br3N3O

Molecular Weight

518.0 g/mol

IUPAC Name

N-[(E)-1-phenylpropylideneamino]-2-(2,4,6-tribromoanilino)acetamide

InChI

InChI=1S/C17H16Br3N3O/c1-2-15(11-6-4-3-5-7-11)22-23-16(24)10-21-17-13(19)8-12(18)9-14(17)20/h3-9,21H,2,10H2,1H3,(H,23,24)/b22-15+

InChI Key

FSBQMHUDXLVDFG-PXLXIMEGSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CNC1=C(C=C(C=C1Br)Br)Br)/C2=CC=CC=C2

Canonical SMILES

CCC(=NNC(=O)CNC1=C(C=C(C=C1Br)Br)Br)C2=CC=CC=C2

Origin of Product

United States

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